molecular formula C14H30O5Si B107631 Acetoxytri-tert-butoxysilane CAS No. 17947-85-2

Acetoxytri-tert-butoxysilane

Cat. No.: B107631
CAS No.: 17947-85-2
M. Wt: 306.47 g/mol
InChI Key: STCHVBTVDSDGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetoxytri-tert-butoxysilane is a silicon-based organometallic compound with the chemical formula Si(OAc)(O-t-Bu)₃, where OAc denotes an acetoxy group (CH₃COO⁻) and O-t-Bu represents tert-butoxy substituents. This compound features a central silicon atom bonded to one acetoxy group and three bulky tert-butoxy groups, resulting in a unique steric and electronic profile.

Properties

CAS No.

17947-85-2

Molecular Formula

C14H30O5Si

Molecular Weight

306.47 g/mol

IUPAC Name

tris[(2-methylpropan-2-yl)oxy]silyl acetate

InChI

InChI=1S/C14H30O5Si/c1-11(15)16-20(17-12(2,3)4,18-13(5,6)7)19-14(8,9)10/h1-10H3

InChI Key

STCHVBTVDSDGFF-UHFFFAOYSA-N

SMILES

CC(=O)O[Si](OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C

Canonical SMILES

CC(=O)O[Si](OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C

Other CAS No.

17947-85-2

Pictograms

Corrosive

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetoxytri-tert-butoxysilane belongs to the broader class of organoalkoxysilanes, which are widely employed in industrial and research settings. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues

Compound Name Formula Substituents Key Features
This compound Si(OAc)(O-t-Bu)₃ 1 acetoxy, 3 tert-butoxy High steric bulk slows hydrolysis; acetoxy enhances reactivity .
Triethoxysilane Si(OEt)₃H 3 ethoxy, 1 hydride Smaller ethoxy groups accelerate hydrolysis; used in surface functionalization.
Acetoxytrimethylsilane Si(OAc)(Me)₃ 1 acetoxy, 3 methyl Less steric hindrance; rapid hydrolysis; volatile .
Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT) C₁₈H₄₂O₆S₄Si₂ Ethoxysilyl + sulfide linkages Sulfide bridges enhance elastomer reinforcement; ethoxy enables coupling .

Reactivity and Stability

  • Hydrolysis Rate :

    • This compound hydrolyzes faster than triethoxysilanes (due to acetoxy’s leaving group ability) but slower than acetoxytrimethylsilane (due to tert-butoxy steric effects) .
    • TESPT’s ethoxy groups hydrolyze moderately, but sulfide linkages dominate its reactivity in rubber vulcanization.
  • Thermal Stability :

    • tert-Butoxy groups enhance thermal stability compared to smaller alkoxysilanes (e.g., methoxy or ethoxy derivatives).
    • TESPT decomposes at ~200°C, whereas this compound likely stabilizes up to 150–180°C.

Research Findings and Limitations

  • Hydrolysis Kinetics : Studies on analogous tert-butoxysilanes indicate hydrolysis half-lives of 10–30 minutes in humid conditions, versus seconds for acetoxytrimethylsilane.
  • Contradictions : While acetoxy groups generally increase reactivity, excessive steric bulk in this compound may negate this advantage in some applications.

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